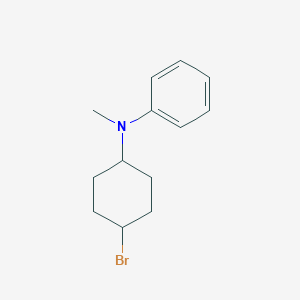
N-(4-bromocyclohexyl)-N-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromocyclohexyl)-N-methylaniline: is an organic compound that features a bromine atom attached to a cyclohexyl ring, which is further connected to an aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromocyclohexyl)-N-methylaniline typically involves the bromination of cyclohexylamine followed by a coupling reaction with N-methylaniline. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position on the cyclohexyl ring . The subsequent coupling reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-(4-bromocyclohexyl)-N-methylaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions. For example, oxidation with potassium permanganate can yield corresponding cyclohexanone derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group using palladium catalysts.
Common Reagents and Conditions:
Substitution Reactions: Sodium azide, potassium cyanide, organometallic reagents.
Oxidation Reactions: Potassium permanganate, chromium trioxide.
Reduction Reactions: Sodium borohydride, lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, boronic acids, bases like potassium carbonate.
Major Products Formed:
Substitution Reactions: Azides, nitriles, and other substituted derivatives.
Oxidation Reactions: Cyclohexanone derivatives.
Reduction Reactions: Cyclohexylamine derivatives.
Coupling Reactions: Various aryl or alkyl-substituted aniline derivatives.
Scientific Research Applications
N-(4-bromocyclohexyl)-N-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. Its structure can be modified to create compounds with desired biological activities.
Mechanism of Action
The mechanism of action of N-(4-bromocyclohexyl)-N-methylaniline depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the aniline group can participate in various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s overall activity .
Comparison with Similar Compounds
N-(4-bromophenyl)-N-methylaniline: Similar structure but with a phenyl ring instead of a cyclohexyl ring.
N-(4-chlorocyclohexyl)-N-methylaniline: Similar structure but with a chlorine atom instead of a bromine atom.
N-(4-bromocyclohexyl)-N-ethylamine: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness: N-(4-bromocyclohexyl)-N-methylaniline is unique due to the presence of the bromine atom on the cyclohexyl ring, which can influence its reactivity and interactions with other molecules. The combination of the cyclohexyl ring and the aniline group provides a distinct structural framework that can be exploited in various chemical and biological applications .
Properties
Molecular Formula |
C13H18BrN |
|---|---|
Molecular Weight |
268.19 g/mol |
IUPAC Name |
N-(4-bromocyclohexyl)-N-methylaniline |
InChI |
InChI=1S/C13H18BrN/c1-15(12-5-3-2-4-6-12)13-9-7-11(14)8-10-13/h2-6,11,13H,7-10H2,1H3 |
InChI Key |
POBYUHDGVNBBFD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCC(CC1)Br)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















